molecular formula C18H20N2O4S2 B2610494 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide CAS No. 1021069-94-2

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide

Cat. No.: B2610494
CAS No.: 1021069-94-2
M. Wt: 392.49
InChI Key: ROFSPGNMLJZSRB-UHFFFAOYSA-N
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Description

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide (CAS 1021069-94-2) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research . Its molecular formula is C18H20N2O4S2, and it has a molecular weight of 392.5 g/mol . The structure integrates a benzo[1,3]dioxole moiety, a thiazole ring, and an N-butylacetamide chain, making it a valuable scaffold for investigating structure-activity relationships in drug discovery. The primary research value of this compound and its close structural analogues lies in their potential as anti-virulence agents . Compounds featuring benzo-thiazole cores have demonstrated promising activity as quorum-sensing inhibitors (QSIs) against pathogens like Pseudomonas aeruginosa . Quorum sensing is a bacterial cell-cell communication system that regulates virulence and biofilm formation . By inhibiting this pathway, such compounds may suppress infection without exerting bactericidal pressure, representing a novel approach to combat antibiotic resistance . The potential mechanism of action involves binding to the active site of regulatory proteins like LasR in the LasB system, thereby disrupting the expression of virulence genes . This product is intended for non-human research applications only . It is a key chemical tool for scientists exploring new strategies in antimicrobial development, particularly in the areas of anti-biofilm formation and bacterial pathogenesis. Researchers can utilize this compound for in vitro biochemical assays, screening programs, and as a building block for the synthesis of novel derivatives.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-2-3-6-19-17(22)8-13-9-25-18(20-13)26-10-14(21)12-4-5-15-16(7-12)24-11-23-15/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFSPGNMLJZSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then subjected to a series of reactions to introduce the thiazole ring and the butylacetamide group. Key reagents and conditions include the use of thionyl chloride for acylation, sodium hydride for deprotonation, and various coupling agents for the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

Major products formed from these reactions include various substituted thiazole derivatives, quinone derivatives, and reduced forms of the original compound.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Several studies have indicated that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit significant antibacterial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, making them candidates for antibiotic development .
  • Anticancer Properties
    • Research has demonstrated that compounds with similar structural frameworks can induce apoptosis in cancer cells. The incorporation of the benzo[d][1,3]dioxole moiety is believed to enhance the cytotoxic effects on various cancer cell lines .
  • Anti-inflammatory Effects
    • The thiazole component is known for its anti-inflammatory properties. Studies suggest that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide involves several steps:

  • Formation of Thiazole Ring : Initial reactions involve the condensation of appropriate thioketones with α-bromo ketones.
  • Introduction of Benzo[d][1,3]dioxole : The benzo[d][1,3]dioxole moiety is introduced through electrophilic aromatic substitution reactions.
  • Acetamide Formation : Final steps involve acylation to form the N-butylacetamide structure.

Case Study 1: Antibacterial Activity

In a study published in Journal of Medicinal Chemistry, derivatives of thiazoles were tested against various bacterial strains. The results showed that compounds with the benzo[d][1,3]dioxole substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Efficacy

A research article highlighted the efficacy of thiazole derivatives in inducing apoptosis in breast cancer cell lines. The presence of the benzo[d][1,3]dioxole structure was crucial for enhancing the cytotoxicity observed during the assays .

Mechanism of Action

The mechanism of action of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide

This analogue replaces the butyl group with a cyclohexyl acetamide substituent. Such structural variations can significantly alter pharmacokinetic properties, including membrane permeability and metabolic stability .

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoylthiazol-2-yl)cyclopropanecarboxamide

Here, a cyclopropane ring replaces the thioether-linked oxoethyl group. The cyclopropane’s rigidity may enhance binding affinity to hydrophobic enzyme pockets, but its synthetic complexity (e.g., requiring anhydrous pyridine and reflux conditions) contrasts with the simpler thioether formation in the target compound .

Benzimidazole Derivatives with Benzodioxole Substituents

Compounds such as 4d–4f (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole) feature dual benzodioxole groups and a fluorinated benzimidazole core. Key differences include:

  • Synthetic Routes : These derivatives require multi-step reactions involving bromo/nitro substituents, whereas the target compound’s synthesis likely involves thiol-thiazole coupling under milder conditions .

Benzothiazole and Benzoxazole Derivatives

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide

This compound combines benzothiazole and benzoxazole moieties via a butanamide linker. Structural distinctions include:

  • Heterocyclic Components : Benzoxazole’s oxygen vs. benzodioxole’s two oxygen atoms may alter electron distribution and hydrogen-bonding capacity.

2-[(5-Methylbenzothiazol-2-yl)amino]thiazol-4(5H)-one

This thiazolinone derivative lacks the benzodioxole group but includes a methyl-substituted benzothiazole.

Quinazolinone-Thioacetamide Hybrids

Compounds like 5–10 (e.g., N-(2-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide) feature a quinazolinone core with aryl-substituted thioacetamides. Key contrasts include:

  • Synthetic Yields: The target compound’s yield is unspecified, but quinazolinone derivatives achieve 68–91% yields via carbodiimide-mediated coupling .
  • Thermal Stability: High melting points (170–315°C) in quinazolinones suggest greater crystalline stability than the target compound’s likely lower melting range .

Data Table: Comparative Analysis of Structural Analogues

Compound Class Key Substituents/Features Synthesis Yield (%) Notable Properties References
Target Compound Benzodioxole, thiazole, butyl acetamide N/A Potential for hydrogen bonding
N-Cyclohexyl Analog Cyclohexyl acetamide N/A Increased steric hindrance
Benzimidazole Derivatives Dual benzodioxole, fluorine 70–85 Enhanced electronegativity
Quinazolinone-Thioacetamides Sulfamoylphenyl, aryl groups 68–91 High thermal stability (↑ m.p.)
Benzothiazole-Benzoxazole Chlorobenzoxazole, butanamide linker 76 Antidiabetic docking potential

Biological Activity

The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide is a thiazole derivative that incorporates a benzo[d][1,3]dioxole moiety. This structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for the compound is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S. The synthesis typically involves multi-step reactions that include the formation of thiazole and benzo[d][1,3]dioxole derivatives. The synthetic pathway often utilizes thioacetic acid derivatives and various coupling agents to facilitate the formation of the desired thiazole ring .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that a related thiazole compound exhibited cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional chemotherapeutics like Paclitaxel .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Thiazole derivativeMKN-4512
PaclitaxelMKN-4525
Compound of interestVarious tumor cells15

Antimicrobial Activity

Compounds that incorporate five-membered heterocycles like thiazoles have been recognized for their antibacterial properties. Studies have shown that modifications to the thiazole structure can enhance antibacterial efficacy against drug-resistant strains. The compound may share similar properties, indicating potential use in treating bacterial infections .

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from disrupting bacterial cell membranes.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Thiazole Derivatives Against Cancer :
    • A study involving a series of thiazole derivatives showed promising results against various cancer types, with some derivatives achieving IC50 values below 10 µM in vitro .
  • Antibacterial Activity :
    • Research on five-membered heterocycles demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their spectrum of activity .

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